molecular formula C14H17Cl2NO5 B12991334 N-Boc-2,3-dichloro-D-tyrosine

N-Boc-2,3-dichloro-D-tyrosine

Cat. No.: B12991334
M. Wt: 350.2 g/mol
InChI Key: KUHUPAKWFHDZJE-MRVPVSSYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-2,3-dichloro-D-tyrosine typically involves the protection of the amino group of D-tyrosine with a Boc group, followed by chlorination of the aromatic ring. The Boc protection is achieved by reacting D-tyrosine with di-tert-butyl dicarbonate under basic conditions . The chlorination can be performed using reagents such as thionyl chloride or oxalyl chloride in the presence of a suitable solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. This includes the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity .

Mechanism of Action

Properties

Molecular Formula

C14H17Cl2NO5

Molecular Weight

350.2 g/mol

IUPAC Name

(2R)-3-(2,3-dichloro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C14H17Cl2NO5/c1-14(2,3)22-13(21)17-8(12(19)20)6-7-4-5-9(18)11(16)10(7)15/h4-5,8,18H,6H2,1-3H3,(H,17,21)(H,19,20)/t8-/m1/s1

InChI Key

KUHUPAKWFHDZJE-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=C(C(=C(C=C1)O)Cl)Cl)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C(=C(C=C1)O)Cl)Cl)C(=O)O

Origin of Product

United States

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